2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Overview
Description
2-(3,4-Dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions, and an isoxazole ring substituted with a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the following steps:
Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.
Synthesis of 2-(3,4-dimethylphenoxy)propanamide: The 3,4-dimethylphenoxyacetic acid is converted to its corresponding amide by reaction with ammonia or an amine.
Formation of the final compound: The 2-(3,4-dimethylphenoxy)propanamide is then reacted with 5-methyl-3-isoxazolylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The phenoxy and isoxazole groups may interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenoxy)-N-(3-isoxazolyl)propanamide: Similar structure but lacks the methyl group on the isoxazole ring.
2-(3,4-Dimethylphenoxy)-N-(5-methyl-2-isoxazolyl)propanamide: Similar structure but with a different substitution pattern on the isoxazole ring.
Uniqueness
2-(3,4-Dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is unique due to the specific substitution pattern on both the phenoxy and isoxazole rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9-5-6-13(7-10(9)2)19-12(4)15(18)16-14-8-11(3)20-17-14/h5-8,12H,1-4H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXWWEWIOABOMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NOC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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